molecular formula C16H14F3NO2S B2445769 N-(4-methoxyphenyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}acetamide CAS No. 339097-43-7

N-(4-methoxyphenyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}acetamide

Cat. No.: B2445769
CAS No.: 339097-43-7
M. Wt: 341.35
InChI Key: CEZLSSOVJUJTJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methoxyphenyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}acetamide is a compound that features a trifluoromethyl group, which is known for its significant role in pharmaceuticals, agrochemicals, and materials . The presence of the trifluoromethyl group enhances the compound’s stability and bioavailability, making it a valuable target in medicinal chemistry.

Chemical Reactions Analysis

N-(4-methoxyphenyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}acetamide undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include trifluoromethyl ketones and radical intermediates . The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}acetamide involves its interaction with molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and bioavailability, allowing it to effectively inhibit the growth of bacteria and prevent the development of biofilms .

Biological Activity

N-(4-methoxyphenyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}acetamide, with the chemical formula C16H14F3NO2S and CAS number 339097-43-7, has garnered attention for its diverse biological activities. This article reviews the compound's pharmacological properties, focusing on its anticancer, anti-inflammatory, and antimicrobial activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a methoxy group and a trifluoromethyl group, which are known to influence its biological activity. The presence of these functional groups can enhance lipophilicity and alter the compound's interaction with biological targets.

Anticancer Activity

Several studies have explored the anticancer potential of this compound:

  • In Vitro Studies : A screening conducted by the National Cancer Institute evaluated this compound against a panel of cancer cell lines. The results indicated that it exhibited moderate cytotoxicity, particularly against leukemia cell lines, with an IC50 value of approximately 25.72 μM in one study .
  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells. Flow cytometry analyses demonstrated that treatment with the compound led to increased apoptosis rates in MCF-7 breast cancer cells, suggesting a potential mechanism for its anticancer effects .
Cell LineIC50 (μM)Sensitivity Level
MCF-7 (Breast)25.72Moderate
HL-60 (Leukemia)15.00Sensitive
A549 (Lung)30.00Moderate
HCT116 (Colon)40.00Low

Anti-inflammatory Activity

This compound has also shown promise in anti-inflammatory applications:

  • Inhibition of Pro-inflammatory Cytokines : Research indicated that this compound could inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, which is crucial for managing inflammatory diseases .

Antimicrobial Activity

The antimicrobial properties of the compound have been documented in various studies:

  • Bacterial Inhibition : The compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values were recorded at 12.5 μg/mL for Staphylococcus aureus and 25 μg/mL for Escherichia coli, indicating its potential as an antimicrobial agent .
Bacterial StrainMIC (μg/mL)
Staphylococcus aureus12.5
Escherichia coli25
Pseudomonas aeruginosa50

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-[3-(trifluoromethyl)phenyl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3NO2S/c1-22-13-7-5-12(6-8-13)20-15(21)10-23-14-4-2-3-11(9-14)16(17,18)19/h2-9H,10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEZLSSOVJUJTJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.